N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c22-16(20-17-19-13(11-26-17)12-5-1-2-8-18-12)14-6-3-9-21(14)27(23,24)15-7-4-10-25-15/h1-2,4-5,7-8,10-11,14H,3,6,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBKXTIEZBHGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions.
Preparation of Pyridine and Thiazole Components: The pyridine and thiazole rings can be synthesized through well-established methods such as the Hantzsch synthesis for pyridine and the Gewald reaction for thiazole.
Coupling Reactions: The pyridine and thiazole components are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the Thiophene-Sulfonyl Group: The thiophene-2-sulfonyl group is introduced via sulfonylation reactions using reagents like thiophene-2-sulfonyl chloride.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through cyclization reactions, often using amines and aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or thiazole rings, leading to partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated pyridine and thiazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Core Thiazole Modifications
- Compound Y042-4749 (N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide): Key difference: Replaces the pyridin-2-yl group at the thiazole 4-position with a thiophen-2-yl substituent. Impact: Thiophene introduces a sulfur atom in the aromatic system, reducing electron density compared to pyridine. This may alter binding interactions in enzymatic targets reliant on π-stacking or hydrogen bonding . Molecular weight: Not explicitly stated, but estimated to be lower (~350–370 g/mol) due to the absence of the sulfonyl-pyrrolidine moiety.
- N-(2-chlorophenyl)-4-[4-methyl-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide: Key differences: Incorporates a chlorophenyl group and a methyl-pyrrolidine carbonyl substituent on the thiazole. The methyl group on the thiazole may sterically hinder target binding .
Sulfonamide and Pyrrolidine Variations
BF38496 (1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide):
- Key difference : Replaces pyrrolidine with a piperidine-4-carboxamide ring.
- Impact : Piperidine’s six-membered ring increases conformational flexibility compared to pyrrolidine’s five-membered structure. This may affect binding pocket accommodation or metabolic stability .
- Molecular weight : 469.00 g/mol (vs. ~480–500 g/mol for the target compound).
- BB05003 (N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide): Key differences: Substitutes the thiazole core with a benzothiazole system and adds a methoxy-methyl group. The methoxy group may improve solubility .
Functional Group Comparisons
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Key difference: Features a morpholinoacetamide side chain instead of pyrrolidine sulfonamide. Impact: Morpholine’s oxygen atom introduces hydrogen-bonding capacity, while the acetamide linker reduces steric bulk compared to the pyrrolidine carboxamide . Purity: 95% (CAS 338749-93-2), though biological data are unavailable .
Structural and Physicochemical Data Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Structural Features | Evidence ID |
|---|---|---|---|---|
| N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide | Pyridin-2-yl (thiazole-4), thiophene-2-sulfonyl-pyrrolidine (thiazole-2) | ~480–500 (estimated) | Thiazole core, sulfonamide, pyrrolidine | [8, 9] |
| Y042-4749 | Thiophen-2-yl (thiazole-4), pyridine-2-carboxamide (thiazole-2) | ~350–370 (estimated) | Thiazole core, carboxamide, no sulfonamide | [2] |
| BF38496 | Piperidine-4-carboxamide, 5-chlorothiophene sulfonyl | 469.00 | Piperidine replaces pyrrolidine, chlorothiophene sulfonyl | [8] |
| BB05003 | Benzothiazole core, methoxy-methyl group, pyridin-2-ylmethyl | 528.67 | Benzothiazole core, dual sulfonamide and carboxamide | [9] |
| N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | 2-chlorophenyl (thiazole-4), morpholinoacetamide (thiazole-2) | Not reported | Chlorophenyl substituent, morpholine side chain | [5] |
Biological Activity
Overview
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a complex arrangement of heterocycles, which may contribute to its interactions with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes, which are implicated in various cancers such as colorectal and pancreatic cancer. In vitro studies have shown that certain thiazole derivatives possess cytotoxic effects against cancer cell lines, including PC3 (prostate cancer) and HT29 (colorectal cancer) cells .
| Compound Type | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative | PC3 | 1.61 ± 1.92 |
| Thiazole Derivative | HT29 | 1.98 ± 1.22 |
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Similar thiazole and pyridine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the structural components of this compound may enhance its interaction with microbial targets .
3. Enzyme Inhibition
This compound is being studied for its potential as an enzyme inhibitor. The unique arrangement of heterocycles allows it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions where enzyme regulation is crucial.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The heterocyclic rings can fit into active sites, inhibiting or modulating their activity. This interaction is critical for the observed biological effects, including anticancer and antimicrobial activities.
Case Study 1: Cytotoxicity Assay
A study conducted on a series of thiazole derivatives, including those similar to this compound, assessed their cytotoxicity using the MTT assay on various cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced the compounds' cytotoxicity against prostate cancer cells .
Case Study 2: Enzyme Inhibition
Another research focused on evaluating the inhibitory effects of thiazole derivatives on lipoxygenase enzymes. The findings revealed that specific substitutions on the thiazole ring led to increased inhibition rates, highlighting the importance of structural configuration in enhancing biological activity .
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves three critical steps:
Thiazole Core Formation : Cyclocondensation of substituted pyridinyl thioamides with α-halo ketones under reflux in ethanol (60–80°C, 6–12 hours) to yield the 4-(pyridin-2-yl)-1,3-thiazole intermediate .
Sulfonylation : Reaction of the pyrrolidine precursor with thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base to ensure regioselectivity .
Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) of the pyrrolidine-2-carboxylic acid derivative with the thiazole amine in dimethylformamide (DMF) at room temperature .
Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to suppress side reactions like over-sulfonylation .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/thiazole) and sulfonyl group signals (δ 3.5–4.0 ppm for SO2CH2) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch ~1650 cm⁻¹ for carboxamide, S=O stretch ~1150 cm⁻¹) .
Data Interpretation : Compare experimental spectra with simulated data from computational tools like ACD/Labs or ChemDraw .
Advanced: How can computational modeling predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., kinases, GPCRs) based on its thiazole and sulfonyl pharmacophores. Prioritize targets with Glide scores ≤ −7.0 kcal/mol .
- QSAR Modeling : Train models on datasets of thiazole derivatives to correlate substituent effects (e.g., pyridinyl vs. phenyl groups) with activity .
Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
Purity Assessment : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (MTT/WST-1) to rule out off-target effects .
Structural Analog Testing : Synthesize analogs (e.g., replacing thiophene sulfonyl with methyl sulfonyl) to isolate pharmacophore contributions .
Advanced: What strategies improve reaction yields during sulfonylation?
Methodological Answer:
- Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis of sulfonyl chloride .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent di-sulfonylation byproducts .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonamide formation (yield improvement: 15–20%) .
Advanced: How to design analogs for enhanced metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Replace thiophene sulfonyl with isoxazole sulfonyl to reduce CYP450-mediated oxidation .
- Steric Shielding : Introduce tert-butyl groups adjacent to the carboxamide to block esterase cleavage .
- LogP Optimization : Adjust pyridinyl substituents (e.g., 4-CN vs. 4-CH3) to achieve LogP 2–3 (calculated via MarvinSketch) for improved membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
